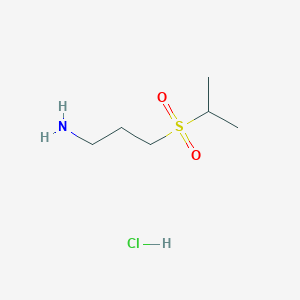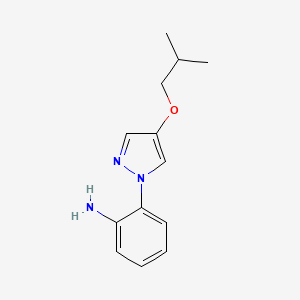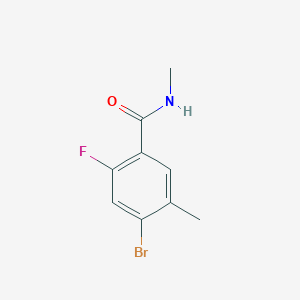
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 2 in the ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-one (carboxylic acid derivative)
Reduction: 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazoline
Substitution: Various substituted pyrazoles depending on the reagents used
科学研究应用
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for metal ions, potentially influencing biological processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to metal ions through coordination bonds, influencing the metal's reactivity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:
Pyrazole: The simplest pyrazole without any substituents.
3,5-Dimethylpyrazole: A pyrazole with two methyl groups at positions 3 and 5.
1-Methyl-3,5-dimethylpyrazole: A pyrazole with a methyl group at position 1 in addition to the methyl groups at positions 3 and 5.
Uniqueness: The presence of the methoxyethyl group distinguishes this compound from other pyrazole derivatives, potentially altering its chemical reactivity and biological activity.
属性
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6-8(11)7(2)10(9-6)4-5-12-3/h11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKDTFBRBHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-aminoethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B8130306.png)



![1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130328.png)





